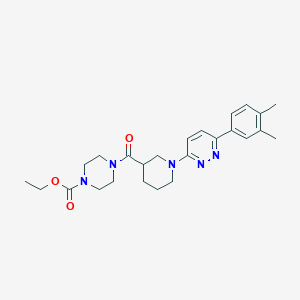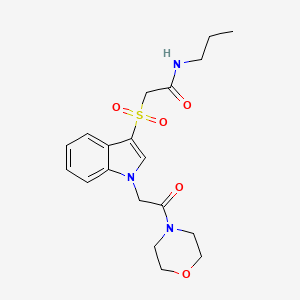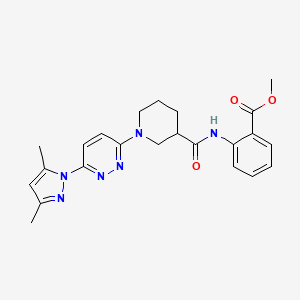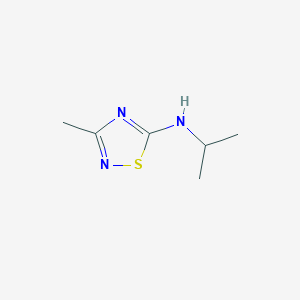![molecular formula C18H22N2O6S B2562451 Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate CAS No. 923145-09-9](/img/structure/B2562451.png)
Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate is a chemical compound with the molecular formula C14H15NO6 . It is also known as 1 (4H)-Pyridinecarboxylic acid, 4- (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, ethyl ester .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
This compound is a yellow crystalline solid . It has a molecular weight of 319.31 . The compound should be stored at temperatures between 0-5°C .科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, a component of the compound’s structure, is found in many synthetic drug molecules with anti-inflammatory effects . Research could explore the anti-inflammatory potential of this compound, which could lead to new treatments for conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have been utilized in the treatment of cancer cells due to their biological activity . The compound could be investigated for its therapeutic potential in oncology, possibly acting on specific cancer cell lines or targets within the cancer progression pathways.
Antimicrobial Effects
Compounds with an indole scaffold have been found to possess antimicrobial properties . This compound could be synthesized and assessed for its ability to inhibit the growth of various bacteria and fungi, which could be particularly useful in the fight against antibiotic-resistant strains.
Antitubercular Activity
Indole-based compounds have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound could be evaluated for its effectiveness in combating tuberculosis, a disease that continues to pose a significant global health challenge.
Antidiabetic Potential
The indole nucleus is present in compounds that have shown antidiabetic activity . Research into the compound’s ability to modulate blood sugar levels or its interaction with diabetes-related biological targets could lead to new approaches in diabetes management.
Antimalarial Properties
Indole derivatives have also been associated with antimalarial activity . The compound could be tested against various stages of the malaria parasite’s lifecycle, potentially contributing to the development of novel antimalarial agents.
Anticholinesterase Activity
Some indole derivatives have been found to exhibit anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential to inhibit cholinesterase enzymes, thereby enhancing neurotransmission in patients with neurodegenerative conditions.
特性
IUPAC Name |
ethyl 1-[5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-4-24-14(21)11-5-7-20(8-6-11)17-19-10-12(27-17)9-13-15(22)25-18(2,3)26-16(13)23/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRIYQPMXQYTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)OC(OC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)

![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)




![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)



